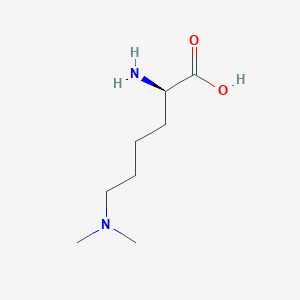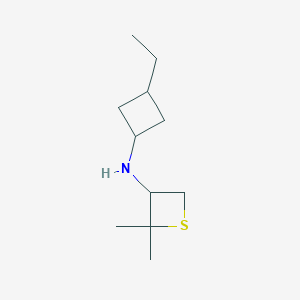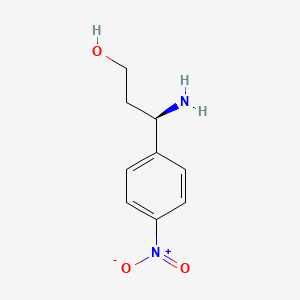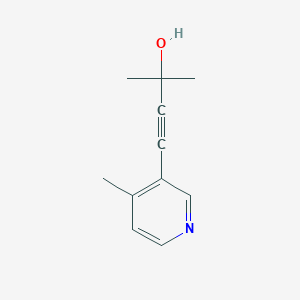
2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a pyridine ring substituted with a methyl group and a butynol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and propargyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the butynol chain.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction efficiency and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
化学反应分析
Types of Reactions
2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond in the butynol chain to a double or single bond, resulting in alkenes or alkanes.
Substitution: The pyridine ring can undergo substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are alkenes and alkanes.
Substitution: The products vary depending on the substituent introduced, such as halogenated pyridines or hydroxylated derivatives.
科学研究应用
2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar structure but without the additional methyl group on the pyridine ring.
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol: Similar structure with the pyridine ring substituted at a different position.
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure with a phenyl group instead of a pyridine ring.
Uniqueness
2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol is unique due to the presence of both a methyl-substituted pyridine ring and a butynol chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H13NO/c1-9-5-7-12-8-10(9)4-6-11(2,3)13/h5,7-8,13H,1-3H3 |
InChI 键 |
KFMXUTAPDWIVBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C#CC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


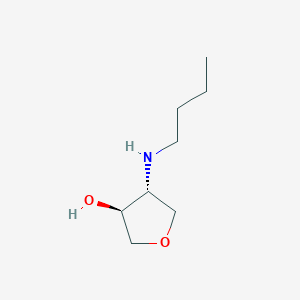
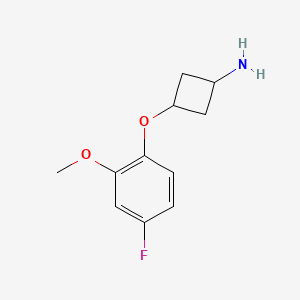
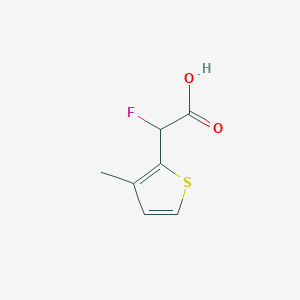
![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
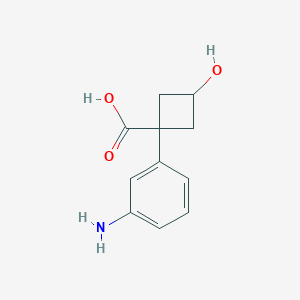

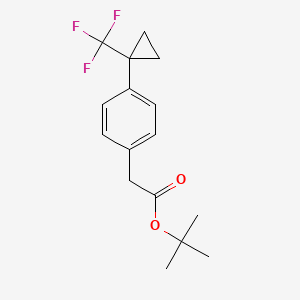
![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)
